(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
Description
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Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-4-5-14(18-17-11)24-12-6-8-21(9-7-12)16(22)13-10-20(2)19-15(13)23-3/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOBMKXPXBGNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrazole moiety linked to a piperidine ring, which is further substituted with a pyridazine group. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the realm of neuropharmacology and oncology.
Research indicates that compounds with pyrazole and piperidine structures often exhibit activity as enzyme inhibitors or receptor modulators. The specific mechanisms for this compound may involve:
- Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit kinases, which are crucial in cell signaling pathways.
- Modulation of Receptors : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly muscarinic acetylcholine receptors.
Antimicrobial Activity
One study evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to the compound . Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives . This suggests that the compound may possess similar antibacterial properties.
Anticancer Activity
Another area of investigation is the anticancer potential of pyrazole derivatives. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related pyrazole derivative inhibited ALK5 with an IC50 value of 0.012 µM, showcasing its potential as an anticancer agent .
Case Studies
- Antibacterial Efficacy : A study involving synthesized piperidine derivatives showed that modifications in the piperidine ring significantly influenced antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The addition of electron-withdrawing groups enhanced activity, indicating a structure-activity relationship that could apply to our compound .
- Neuropharmacological Effects : Research on related compounds has highlighted their role as allosteric modulators for muscarinic receptors, suggesting potential applications in treating neurological disorders. This aligns with findings from studies on pyrazole-pyridine compounds that modulate receptor activity .
Data Tables
| Activity Type | Compound | Target Pathogen/Cell Line | Effectiveness (MIC/IC50) |
|---|---|---|---|
| Antibacterial | Pyrazole Derivative | S. aureus, E. coli | 0.0039 - 0.025 mg/mL |
| Anticancer | Related Pyrazole Compound | Various Cancer Cell Lines | IC50 = 0.012 µM |
| Neuropharmacological | Piperidine-Pyrazole Derivative | Muscarinic Receptors | Allosteric Modulation |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The pyrazole and pyridazine components are known to interact with various cellular pathways involved in cancer proliferation and apoptosis.
Case Study : A study demonstrated that derivatives of pyrazole compounds showed a notable reduction in cell viability in various cancer cell lines, including breast and lung cancer models. The mechanism involved the induction of apoptosis through the mitochondrial pathway, leading to increased caspase activity and down-regulation of anti-apoptotic proteins .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against several bacterial strains. Its structural components enhance its ability to disrupt microbial cell walls.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the pyrazole and piperidine structures significantly enhances antimicrobial efficacy .
Neurological Applications
The compound is being investigated for its potential role as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is implicated in several neurological disorders.
Research Insight : Studies have shown that modulation of M4 receptors can reverse hyperdopaminergic behaviors, making this compound a candidate for treating conditions such as Alzheimer's disease and schizophrenia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
